molecular formula C12H14Cl2N2O3 B2565812 [2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 874603-65-3

[2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate

Cat. No. B2565812
CAS RN: 874603-65-3
M. Wt: 305.16
InChI Key: XXGINTFBSGSIMO-UHFFFAOYSA-N
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Description

[2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate, commonly known as MPDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPDC belongs to the class of pyridine carboxylates and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MPDC involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. MPDC has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
MPDC has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). MPDC has also been found to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of immune cells to sites of inflammation. In addition, MPDC has been found to inhibit the proliferation and migration of cancer cells.

Advantages and Limitations for Lab Experiments

MPDC has several advantages as a research tool. It exhibits potent and selective activity against various enzymes and signaling pathways, making it a useful tool for studying the mechanisms of inflammation, cancer, and viral infections. MPDC is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are some limitations to the use of MPDC in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in some assays. In addition, MPDC may exhibit off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on MPDC. One area of research is the development of novel derivatives of MPDC with improved potency and selectivity. Another area of research is the elucidation of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and anti-viral activities of MPDC. In addition, further studies are needed to investigate the potential therapeutic applications of MPDC in various diseases, including cancer, viral infections, and inflammatory disorders. Finally, the safety and pharmacokinetics of MPDC need to be further evaluated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, MPDC is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits potent anti-inflammatory, anti-cancer, and anti-viral properties and has been found to inhibit various enzymes and signaling pathways. MPDC has several advantages as a research tool, including its potency and selectivity, as well as its ease of synthesis and purification. However, there are also some limitations to its use, including its cytotoxicity at high concentrations and potential off-target effects. Further research is needed to fully elucidate the potential therapeutic applications of MPDC and to develop novel derivatives with improved potency and selectivity.

Synthesis Methods

The synthesis of MPDC involves the reaction between 3,6-dichloropyridine-2-carboxylic acid and 2-amino-2-methyl-1-propanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure MPDC.

Scientific Research Applications

MPDC has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. MPDC has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to exhibit potent anti-viral activity against various viruses such as herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV).

properties

IUPAC Name

[2-(2-methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3/c1-7(2)5-15-10(17)6-19-12(18)11-8(13)3-4-9(14)16-11/h3-4,7H,5-6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGINTFBSGSIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)COC(=O)C1=C(C=CC(=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate

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